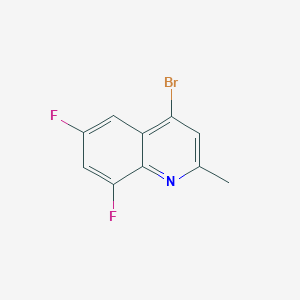

4-Bromo-6,8-difluoro-2-methylquinoline

Description

The exact mass of the compound 4-Bromo-6,8-difluoro-2-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-6,8-difluoro-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6,8-difluoro-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6,8-difluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDJTKNFPQFHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670963 | |

| Record name | 4-Bromo-6,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-86-2 | |

| Record name | 4-Bromo-6,8-difluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189106-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 4-Bromo-6,8-difluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 4-Bromo-6,8-difluoro-2-methylquinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. As a senior application scientist, my objective is to provide not just data, but a field-proven perspective on the synthesis, characterization, reactivity, and potential applications of this versatile building block. The structure of this guide is designed to logically flow from fundamental properties to practical applications, empowering researchers to effectively integrate this compound into their discovery workflows.

4-Bromo-6,8-difluoro-2-methylquinoline is a solid, halogenated quinoline derivative. The strategic placement of two fluorine atoms on the benzene ring and a bromine atom at the 4-position makes it a highly valuable intermediate for synthetic chemistry. The fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions.[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1189106-86-2 .[2][3][4][5][6]

Table 1: Physicochemical Properties of 4-Bromo-6,8-difluoro-2-methylquinoline

| Property | Value | Source(s) |

| CAS Number | 1189106-86-2 | [2][3][4][5] |

| Molecular Formula | C₁₀H₆BrF₂N | [2][3][6] |

| Molecular Weight | 258.06 g/mol | [2][3] |

| IUPAC Name | 4-bromo-6,8-difluoro-2-methylquinoline | |

| SMILES String | Cc1cc(Br)c2cc(F)cc(F)c2n1 | [2] |

| InChI Key | BMDJTKNFPQFHEW-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of 4-Bromo-6,8-difluoro-2-methylquinoline is not extensively detailed in publicly available literature. However, a robust and logical synthetic route can be devised based on established quinoline synthesis methodologies, such as the Conrad-Limpach reaction, followed by a halogenation step.[7] This approach offers a reliable pathway from commercially available starting materials.

The overall strategy involves two key stages:

-

Formation of the Quinolone Core: Cyclization of an aniline with a β-ketoester to form the 4-hydroxyquinoline scaffold.

-

Halogenation: Conversion of the 4-hydroxy group to the 4-bromo group.

Caption: Proposed two-stage synthesis of 4-Bromo-6,8-difluoro-2-methylquinoline.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation and characterization of the intermediate (Stage 1) and final product (Stage 2) confirm the efficacy of the chosen methodology.

Stage 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,5-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as toluene.

-

Intermediate Formation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cyclization: Once the initial reaction is complete, cool the mixture slightly. Add an equal volume of a high-boiling solvent like diphenyl ether. Gradually heat the mixture to approximately 250 °C to induce thermal cyclization.[7] Maintain this temperature for 1-2 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane to precipitate the product.[7] Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The resulting solid is 6,8-Difluoro-2-methylquinolin-4-ol.

Stage 2: Synthesis of 4-Bromo-6,8-difluoro-2-methylquinoline

-

Reaction Setup: In a fume hood, charge a round-bottom flask with the dried 6,8-Difluoro-2-methylquinolin-4-ol (1.0 eq) from Stage 1. Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) portion-wise.

-

Bromination: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS to track the disappearance of the starting material.

-

Work-up and Isolation: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is ~7-8. The product will precipitate as a solid. Alternatively, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Bromo-6,8-difluoro-2-methylquinoline.

Structural Confirmation and Purity Analysis

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations | Rationale |

| ¹H NMR | - A singlet in the aliphatic region (~2.5-2.8 ppm) for the -CH₃ group.- Multiple signals in the aromatic region (~7.0-8.5 ppm), showing characteristic splitting patterns due to H-F coupling.- A singlet for the proton at the 3-position. | Confirms the presence and connectivity of proton environments in the molecule. |

| ¹³C NMR | - A signal for the methyl carbon.- Multiple signals for the aromatic and quinoline carbons, with some showing splitting due to C-F coupling (J-coupling). | Determines the number of unique carbon environments and confirms the carbon skeleton. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms at positions 6 and 8, likely showing coupling to each other and to nearby protons. | Directly confirms the presence and electronic environment of the fluorine atoms. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[7] | Confirms the molecular weight and elemental composition (presence of bromine).[8] |

| HPLC | - A single major peak under various solvent conditions. | Assesses the purity of the final compound.[7] |

Chemical Reactivity and Applications in Drug Discovery

The true value of 4-Bromo-6,8-difluoro-2-methylquinoline lies in its potential as a scaffold for creating diverse molecular libraries. The C4-Br bond is the primary site of reactivity, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

Caption: Reactivity of the C4-Br bond for library synthesis.

This synthetic versatility is paramount in drug discovery. The quinoline and fluoroquinolone frameworks are recognized as "privileged structures" that form the core of numerous therapeutic agents.[9] By modifying the 4-position, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.

Potential Therapeutic Applications:

-

Antibacterial Agents: The 6,8-difluoro-4-quinolone structure is a hallmark of potent antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[1] This scaffold is a promising starting point for developing new antibiotics to combat resistant strains.

-

Anticancer Agents: Many quinoline derivatives exhibit significant anticancer activity by inhibiting topoisomerases, inducing apoptosis, or interfering with cell signaling pathways.[1][10] The ability to introduce diverse substituents at the 4-position allows for exploration of structure-activity relationships against various cancer cell lines.[11]

-

Anti-inflammatory and Antiviral Agents: The quinoline scaffold has also been investigated for its potential in treating inflammatory disorders and viral infections.[1]

Safety, Handling, and Storage

Proper handling of 4-Bromo-6,8-difluoro-2-methylquinoline is essential for laboratory safety. The compound is classified as a combustible solid with specific health hazards.[2]

Table 3: Hazard Information and Precautionary Measures

| Hazard Category | GHS Code | Precautionary Statement | Source |

| Acute Toxicity, Oral | H302 (Harmful if swallowed) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | [12] |

| Serious Eye Damage | H318 (Causes serious eye damage) | P280: Wear protective gloves/protective clothing/eye protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure eye wash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12][13]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[13] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-6,8-difluoro-2-methylquinoline (CAS No. 1189106-86-2) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and drug discovery scientists. Its defined physicochemical properties, coupled with a synthetically versatile brominated handle and a biologically relevant difluoroquinolone core, make it an exceptionally valuable building block. This guide provides the foundational knowledge—from a proposed, reliable synthesis to key reactivity insights and safety protocols—to empower researchers to fully leverage the potential of this compound in the development of next-generation therapeutic agents.

References

-

Amerigo Scientific. 4-Bromo-6,8-difluoro-2-methylquinoline. [Link]

-

Reagentia. 4-Bromo-6,8-difluoro-2-methylquinoline (1 x 50 mg). [Link]

-

Hangzhou Chentong Biochemical Co., Ltd. 4-Bromo-6,8-difluoro-2-methylquinoline. [Link]

-

PubChemLite. 4-bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N). [Link]

-

ChemSynthesis. 4-bromo-6,8-difluoroquinoline. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PubChem. 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo-6,8-difluoro-2-methylquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Bromo-6,8-difluoro-2-methylquinoline (1 x 50 mg) | Reagentia [reagentia.eu]

- 5. 4-Bromo-6,8-difluoro-2-methylquinoline - CAS:1189106-86-2 - 杭州辰通生化科技有限公司 [dulaber.com]

- 6. 4-Bromo-6,8-difluoro-2-methylquinoline, CasNo.1189106-86-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - 4-bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 4-Bromo-6,8-difluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-6,8-difluoro-2-methylquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core chemical data, plausible synthetic routes, and potential applications to provide a foundational resource for researchers.

Core Compound Identity and Properties

4-Bromo-6,8-difluoro-2-methylquinoline is a substituted quinoline. The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to form the core of many therapeutic agents.[1] The incorporation of fluorine atoms and a bromine atom can significantly modulate the molecule's physicochemical and pharmacological properties, potentially enhancing potency, metabolic stability, and target specificity.[1][2]

Chemical Structure

Caption: 2D structure of 4-Bromo-6,8-difluoro-2-methylquinoline.

Physicochemical Data

A summary of the key quantitative data for 4-Bromo-6,8-difluoro-2-methylquinoline is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 258.06 g/mol | [3] |

| Molecular Formula | C10H6BrF2N | [3][4] |

| CAS Number | 1189106-86-2 | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [4] |

| InChI Key | BMDJTKNFPQFHEW-UHFFFAOYSA-N | |

| SMILES String | Cc1cc(Br)c2cc(F)cc(F)c2n1 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines can often be achieved through established methodologies such as the Conrad-Limpach-Knorr or Gould-Jacobs reactions.[2][5] A plausible synthetic pathway for 4-Bromo-6,8-difluoro-2-methylquinoline would likely involve a multi-step process starting from a suitably substituted aniline.

Proposed Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-6,8-difluoro-2-methylquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. 4-Bromo-6,8-difluoro-2-methylquinoline, CasNo.1189106-86-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physicochemical Characterization of Novel Quinoline Derivatives in Drug Discovery

Focus: Determination of the Melting Point for 4-Bromo-6,8-difluoro-2-methylquinoline as a Critical Quality Attribute

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. The melting point is a fundamental physicochemical property that provides critical insights into the purity and identity of a crystalline solid. This guide presents a comprehensive methodology for the accurate determination of the melting point of 4-Bromo-6,8-difluoro-2-methylquinoline (CAS No. 1189106-86-2), a representative halogenated quinoline derivative. While a specific melting point for this compound is not widely reported in public literature, this document outlines a robust, self-validating protocol designed to establish this key parameter with high fidelity. The principles and techniques described herein are broadly applicable to the characterization of other novel synthetic intermediates and active pharmaceutical ingredients (APIs).

Introduction: The Quinoline Scaffold and the Imperative of Purity

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 4-Bromo-6,8-difluoro-2-methylquinoline suggests its potential role as a key intermediate in the synthesis of targeted therapies, possibly kinase inhibitors or anti-infective agents. In the rigorous context of pharmaceutical development, the unambiguous identification and purity assessment of such intermediates are non-negotiable.

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. Consequently, the accurate determination of the melting point serves two primary functions:

-

Identification: The melting point is a characteristic physical constant that can aid in the identification of a compound when compared to a known standard.

-

Purity Assessment: A narrow melting range (typically < 1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

This guide provides a detailed protocol for determining the melting point of 4-Bromo-6,8-difluoro-2-methylquinoline, emphasizing the causality behind each step to ensure data integrity and reproducibility.

Physicochemical Properties of 4-Bromo-6,8-difluoro-2-methylquinoline

A summary of the known properties of the target compound is essential before undertaking experimental work.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 1189106-86-2 | [1][3] |

| Molecular Formula | C₁₀H₆BrF₂N | [1][2][4] |

| Molecular Weight | 258.06 g/mol | [4] |

| Appearance | Solid (form) | |

| Melting Point | Not publicly available |

Experimental Protocol: Melting Point Determination

The following protocol is designed for a modern digital melting point apparatus, which allows for precise temperature control and observation.

Materials and Equipment

-

4-Bromo-6,8-difluoro-2-methylquinoline, synthesized and purified.

-

Capillary tubes (one end sealed).

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70, or similar).

-

Spatula.

-

Mortar and pestle.

-

Reference standards with certified melting points (e.g., caffeine, vanillin).

Step-by-Step Methodology

Step 1: Sample Preparation

-

Rationale: Proper sample preparation is critical for uniform heat transfer and accurate observation. The sample must be a fine, dry powder to ensure dense packing in the capillary tube.

-

Procedure:

-

Place a small amount (10-20 mg) of 4-Bromo-6,8-difluoro-2-methylquinoline onto a clean, dry watch glass.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Ensure the sample is completely dry. If necessary, dry the sample under vacuum at a temperature well below its anticipated melting point.

-

Step 2: Capillary Tube Packing

-

Rationale: The height of the sample in the capillary tube affects the accuracy of the measurement. A sample height of 2-3 mm is optimal for consistent and reproducible results.

-

Procedure:

-

Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

Repeat until the sample height is 2-3 mm.

-

Step 3: Instrument Calibration

-

Rationale: To ensure the trustworthiness of the results, the performance of the melting point apparatus must be verified using certified reference standards. This self-validating step is a core principle of Good Laboratory Practice (GLP).

-

Procedure:

-

Select two reference standards that bracket the expected melting point of the sample.

-

Determine the melting point of each reference standard using the instrument.

-

The observed melting points should be within the acceptable range specified for the standards. If not, the instrument must be calibrated according to the manufacturer's instructions.

-

Step 4: Melting Point Determination

-

Rationale: The determination is performed in two stages: a rapid scan to approximate the melting point, followed by a slower, more precise measurement. This ensures both efficiency and accuracy.

-

Procedure:

-

Rapid Scan (Approximate Determination):

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min).

-

Observe the sample and record the approximate temperature at which it melts.

-

-

Slow Scan (Accurate Determination):

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place a new packed capillary tube into the heating block.

-

Set a slow heating rate (1-2 °C/min).

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting point range is reported as T₁ - T₂.

-

-

Step 5: Data Recording and Interpretation

-

Rationale: Meticulous data recording is essential for traceability and reporting. The interpretation of the melting range provides insight into the sample's purity.

-

Hypothetical Data:

| Determination | T₁ (°C) | T₂ (°C) | Melting Range (°C) | Observations |

| Run 1 | 115.8 | 116.5 | 0.7 | White solid melts to a clear, colorless liquid. |

| Run 2 | 115.9 | 116.6 | 0.7 | Consistent with Run 1. |

| Run 3 | 115.7 | 116.4 | 0.7 | Consistent with Run 1 & 2. |

| Average | 115.8 - 116.5 |

-

Interpretation: A narrow melting range of 0.7 °C suggests a high degree of purity for the synthesized 4-Bromo-6,8-difluoro-2-methylquinoline.

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the decision points and quality control steps.

Caption: Workflow for accurate melting point determination.

Conclusion

The determination of the melting point is a fundamental yet powerful technique in the physicochemical characterization of novel compounds like 4-Bromo-6,8-difluoro-2-methylquinoline. By following a robust, self-validating protocol, researchers can confidently establish the identity and purity of their synthesized materials. A sharp, reproducible melting point, such as the hypothetical range of 115.8 - 116.5 °C, provides a strong indicator that the material is suitable for subsequent stages of drug development, from in vitro screening to more complex biological assays. This attention to foundational data ensures the integrity and reproducibility of downstream research.

References

-

PubChem. 4-bromo-6,8-difluoro-2-methylquinoline.[Link]

-

CAS Common Chemistry. Propanal (for illustrative example of property reporting).[Link]

Sources

- 1. 4-Bromo-6,8-difluoro-2-methylquinoline, CasNo.1189106-86-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. PubChemLite - 4-bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromo-6,8-difluoro-2-methylquinoline (1 x 50 mg) | Reagentia [reagentia.eu]

- 4. 4-Bromo-6,8-difluoro-2-methylquinoline - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-6,8-difluoro-2-methylquinoline

Introduction

4-Bromo-6,8-difluoro-2-methylquinoline is a halogenated heterocyclic compound with the molecular formula C₁₀H₆BrF₂N.[1][2][3] As a substituted quinoline, it holds potential as a building block in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, properties, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for determining the structure of organic compounds in solution.

This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of 4-Bromo-6,8-difluoro-2-methylquinoline. While experimental data for this specific molecule is not publicly available, this document will leverage established principles of NMR spectroscopy and data from related substituted quinolines to predict and interpret the spectrum. We will delve into the rationale behind the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of complex organic molecules.

Molecular Structure and Proton Environments

The structure of 4-Bromo-6,8-difluoro-2-methylquinoline features a quinoline core substituted with a methyl group at position 2, a bromine atom at position 4, and fluorine atoms at positions 6 and 8. This substitution pattern results in four distinct proton environments:

-

-CH₃: The three equivalent protons of the methyl group at position 2.

-

H-3: The proton on the pyridine ring, ortho to the methyl group.

-

H-5: The proton on the benzene ring, ortho to the fluorine at position 6.

-

H-7: The proton on the benzene ring, situated between the two fluorine atoms at positions 6 and 8.

The numbering of the quinoline ring system is crucial for the correct assignment of NMR signals.

Caption: Molecular structure of 4-Bromo-6,8-difluoro-2-methylquinoline with proton labeling.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

The ¹H NMR spectrum of a substituted quinoline is influenced by several factors, including the electronic effects (inductive and resonance) of the substituents, and the inherent electronic environment of the quinoline core.[4] The nitrogen atom significantly deshields adjacent protons, particularly at the H-2 and H-8 positions.[5] Electron-withdrawing groups like halogens generally cause a downfield shift (deshielding) of nearby protons.[4]

Here is a summary of the predicted ¹H NMR data for 4-Bromo-6,8-difluoro-2-methylquinoline:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₃ | 2.6 - 2.8 | Singlet (s) or narrow doublet (d) | JH-F ≈ 0.5-1.5 Hz |

| H-3 | 7.3 - 7.5 | Singlet (s) or narrow doublet (d) | JH-F ≈ 0.5-1.5 Hz |

| H-7 | 7.5 - 7.7 | Doublet of doublets (dd) | ³JH7-F6 ≈ 8-10 Hz, ³JH7-F8 ≈ 6-8 Hz |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ³JH5-F6 ≈ 8-10 Hz, ⁴JH5-H7 ≈ 2-3 Hz |

Detailed Spectral Interpretation

-CH₃ Protons (Predicted δ 2.6 - 2.8 ppm)

The methyl group at the C-2 position is expected to appear as a singlet in the upfield region of the aromatic spectrum. Its chemical shift is influenced by the adjacent nitrogen atom and the overall aromatic system. In 2-methylquinoline (quinaldine), the methyl protons resonate at approximately 2.75 ppm.[6] The presence of electron-withdrawing bromo and fluoro groups on the quinoline ring is likely to cause a slight downfield shift compared to unsubstituted quinaldine. A subtle long-range coupling to the H-3 proton or the F-8 fluorine atom might lead to a slight broadening of the singlet or its appearance as a very narrow multiplet.

H-3 Proton (Predicted δ 7.3 - 7.5 ppm)

The H-3 proton is situated on the pyridine ring. In unsubstituted quinoline, the H-3 proton appears around 7.3-7.4 ppm.[5] The adjacent methyl group at C-2 is weakly electron-donating, which would typically cause a slight upfield shift. However, the powerful electron-withdrawing effect of the bromine atom at C-4 will deshield H-3, likely resulting in a net chemical shift in the 7.3-7.5 ppm range. The primary coupling partner for H-3 would be the H-5 proton, but due to the intervening bromine at C-4, this four-bond coupling (⁴JH3-H5) is expected to be very small or unresolved. There might be a small five-bond coupling to the F-8 fluorine (⁵JH3-F8), which could result in a narrow doublet or a broadened singlet.

H-7 Proton (Predicted δ 7.5 - 7.7 ppm)

The H-7 proton is located on the carbocyclic ring, between two strongly electronegative fluorine atoms at C-6 and C-8. This will lead to significant deshielding. The signal for H-7 is predicted to be a doublet of doublets due to coupling with both adjacent fluorine atoms. The three-bond coupling to the fluorine at C-6 (³JH7-F6) is expected to be in the range of 8-10 Hz, while the three-bond coupling to the fluorine at C-8 (³JH7-F8) is anticipated to be slightly smaller, around 6-8 Hz.

H-5 Proton (Predicted δ 7.8 - 8.0 ppm)

The H-5 proton is also on the carbocyclic ring and is expected to be the most downfield of the aromatic protons. Its chemical shift is influenced by the deshielding effect of the nearby bromine at C-4 and the fluorine at C-6. The signal for H-5 is predicted to be a doublet of doublets. The major splitting will arise from the three-bond coupling to the fluorine at C-6 (³JH5-F6), with an expected coupling constant of 8-10 Hz. A smaller, four-bond meta coupling to H-7 (⁴JH5-H7) of approximately 2-3 Hz will further split the signal.[4]

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-Bromo-6,8-difluoro-2-methylquinoline, the following experimental procedure is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the probe temperature to a constant value (e.g., 298 K).

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds to ensure full relaxation of the protons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 4-Bromo-6,8-difluoro-2-methylquinoline is predicted to exhibit four distinct signals corresponding to the methyl protons and the three aromatic protons. The chemical shifts and coupling patterns are governed by the electronic effects of the nitrogen heteroatom and the halogen substituents. The most downfield signal is anticipated for the H-5 proton, while the methyl group will appear at the most upfield position in the aromatic region. The protons on the carbocyclic ring (H-5 and H-7) are expected to show complex splitting patterns due to both H-H and H-F couplings. This detailed theoretical analysis provides a robust framework for the interpretation of the experimental spectrum and serves as a valuable guide for the structural verification of this and related substituted quinoline compounds.

References

-

Amerigo Scientific. 4-Bromo-6,8-difluoro-2-methylquinoline. Available at: [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

-

TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

Sources

- 1. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 2. PROSPRE [prospre.ca]

- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CASCADE [nova.chem.colostate.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-Bromo-6,8-difluoro-2-methylquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the mass spectrometric analysis of 4-Bromo-6,8-difluoro-2-methylquinoline, a compound of interest in modern synthetic and medicinal chemistry. As a halogenated heterocyclic compound, its characterization presents unique opportunities and challenges. This document moves beyond rote procedures to explain the causal links between molecular structure, instrument parameters, and the resulting spectral data, empowering the analyst to develop robust, self-validating methods. Mass spectrometry is an indispensable tool throughout the drug development pipeline, from initial discovery and characterization of new chemical entities to metabolic studies and impurity profiling.[1][2]

Foundational Principles: Molecular Structure Dictates Analytical Strategy

The analytical approach for any molecule must begin with a thorough understanding of its physicochemical properties. 4-Bromo-6,8-difluoro-2-methylquinoline (Empirical Formula: C₁₀H₆BrF₂N, Molecular Weight: 258.06 g/mol ) possesses several key features that directly inform the mass spectrometry workflow.[3][4][5][6]

-

The Quinoline Core: This bicyclic aromatic system is inherently stable. The nitrogen atom within the heterocycle is a Lewis base, making it a prime site for protonation. This structural characteristic strongly suggests that positive-ion mode electrospray ionization will be highly effective.

-

Halogenation (Br and F): The presence of bromine is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 m/z units, with nearly equal intensity. This signature is critical for confirming the identity of the parent molecule and its fragments. The two fluorine atoms are monoisotopic and their high electronegativity can influence fragmentation pathways.

-

The Methyl Group: The C-C bond attaching the methyl group to the quinoline ring is a potential site for fragmentation through the loss of a neutral methyl radical.

The combination of a protonatable nitrogen site and the distinct bromine isotopic signature makes Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) the analytical method of choice for both qualitative and quantitative assessments.[7][8]

The Analytical Workflow: From Sample to Spectrum

A successful analysis is built on a logical and well-controlled sequence of operations. The workflow for 4-Bromo-6,8-difluoro-2-methylquinoline is designed to ensure efficient ionization, effective isolation of the ion of interest, and controlled fragmentation to yield structurally informative data.

Caption: High-level workflow for MS analysis of the target compound.

Objective: To prepare the analyte in a solution compatible with ESI-MS that promotes efficient protonation.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 4-Bromo-6,8-difluoro-2-methylquinoline. Dissolve it in 10 mL of a high-purity solvent such as methanol or acetonitrile to create a 100 µg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for infusion or LC injection (typically in the range of 100 ng/mL to 1 µg/mL).

-

Acidification: To the final working solution, add formic acid to a final concentration of 0.1% (v/v). This acidic environment ensures the quinoline nitrogen is readily protonated, maximizing the [M+H]⁺ ion signal.

Causality: Formic acid provides a source of protons (H⁺) that are readily accepted by the basic nitrogen atom of the quinoline ring during the electrospray process. This significantly enhances the ionization efficiency in positive ion mode compared to a neutral solution.

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for unambiguous elemental composition confirmation.[8] A triple quadrupole instrument is also highly suitable, particularly for quantitative applications using Multiple Reaction Monitoring (MRM).[1]

-

Ionization Source (ESI) Setup:

-

Mode: Positive Ion

-

Capillary Voltage: 3.5 – 4.5 kV. Rationale: This voltage is required to generate the Taylor cone and initiate the electrospray process, but should be optimized to avoid in-source fragmentation.

-

Nebulizing Gas (N₂): 30 – 45 psi. Rationale: This gas disperses the liquid into a fine aerosol.

-

Drying Gas (N₂): 8 – 12 L/min at 300 – 350 °C. Rationale: This heated gas aids in desolvation of the aerosol droplets to release gas-phase ions.

-

-

Full Scan (MS1) Acquisition:

-

Mass Range: m/z 100 – 500. Rationale: This range comfortably covers the expected protonated molecule and potential low-mass fragments.

-

Data Acquisition: Acquire data for approximately 1 minute via direct infusion or during the expected elution time from an LC column.

-

Expected Observation: A prominent isotopic doublet at m/z 257.97 ([C₁₀H₇⁷⁹BrF₂N]⁺) and m/z 259.97 ([C₁₀H₇⁸¹BrF₂N]⁺) in a ~1:1 ratio. The monoisotopic mass of the neutral molecule is 256.96518 Da.[9]

-

-

Tandem MS (MS/MS) Acquisition:

-

Precursor Ion Selection: Set the quadrupole to isolate the monoisotopic precursor ion, m/z 257.97.

-

Collision-Induced Dissociation (CID): Introduce argon or nitrogen as the collision gas. Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV). Rationale: A range of energies is necessary because different bonds require different amounts of energy to fragment. Low energies may only break the weakest bonds, while higher energies will induce more extensive fragmentation, revealing the core structure.

-

Product Ion Scan: Scan the second mass analyzer (TOF or Orbitrap) to detect the resulting fragment ions.

-

Deciphering the Code: Fragmentation Analysis

The MS/MS spectrum provides a structural fingerprint of the molecule. The fragmentation of the [M+H]⁺ ion of 4-Bromo-6,8-difluoro-2-methylquinoline is predicted to follow logical pathways based on established chemical principles. Energetically unstable molecular ions break apart into smaller, more stable pieces, and the resulting pattern is characteristic of the original structure.[10][11]

Caption: Predicted major fragmentation pathways for protonated compound.

The following table summarizes the most probable fragmentation events. The use of HRMS allows for the verification of these assignments through accurate mass measurement and elemental composition determination.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Formula of Product Ion | Rationale |

| 257.97 / 259.97 | HBr (80.91 Da) | 178.05 | [C₁₀H₆F₂N]⁺ | Elimination of hydrogen bromide is a common pathway for bromo-substituted aromatic compounds, leading to a stable, fully aromatic cation. This fragment will be a singlet, having lost the bromine isotope pattern. |

| 257.97 / 259.97 | ·CH₃ (15.02 Da) | 242.95 / 244.95 | [C₉H₄BrF₂N]⁺ | Homolytic cleavage of the C-C bond results in the loss of a methyl radical. This is a common fragmentation for methylated aromatics. The resulting fragment retains the bromine isotopic signature. |

| 257.97 / 259.97 | HF (20.01 Da) | 237.96 / 239.96 | [C₁₀H₆BrFN]⁺ | Elimination of hydrogen fluoride is a characteristic fragmentation for fluoroaromatic compounds. This fragment will also retain the bromine isotopic signature. |

Self-Validation and Trustworthiness: The analytical system is self-validating. The full scan MS must show the correct protonated molecular weight and the characteristic 1:1 isotopic pattern for a single bromine atom. The MS/MS data must then logically connect back to this precursor. For instance, the fragment at m/z 178 should be confirmed by HRMS to have the elemental composition C₁₀H₆F₂N, validating the loss of HBr. The fragments at m/z 243/245 must show the bromine isotopic pattern and correspond to the loss of 15 Da. This interlocking web of evidence provides a high degree of confidence in the structural assignment.

Conclusion

The mass spectrometric analysis of 4-Bromo-6,8-difluoro-2-methylquinoline is a clear example of how molecular structure dictates analytical strategy. By leveraging the basicity of the quinoline nitrogen for efficient ESI ionization and using the unique bromine isotopic signature as a diagnostic tool, a robust and highly specific method can be developed. Tandem mass spectrometry with optimized collision-induced dissociation elucidates the primary fragmentation pathways, including the characteristic losses of HBr, ·CH₃, and HF. When coupled with high-resolution mass spectrometry, this workflow provides unambiguous confirmation of the molecule's identity and structure, a critical requirement for advancing chemical entities through the rigorous pipeline of drug discovery and development.[2][12]

References

- Mass Spectrometry in Small Molecule Drug Development. (2015). Google.

- Small molecule analysis using MS.Bioanalysis Zone.

- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2011).

- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Life Scientist.

- Mass spectrometry applications for drug discovery and development. (2021). Drug Target Review.

- 4-Bromo-6,8-difluoro-2-methylquinoline AldrichCPR 1189106-86-2.Sigma-Aldrich.

- Mass Spectrometry - Fragmentation P

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020).

- 4-bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N).PubChem.

- 4-Bromo-6,8-difluoro-2-methylquinoline.Amerigo Scientific.

- 16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts.

- mass spectra - fragmentation p

- 4-Bromo-6,8-difluoro-2-methylquinoline.ChemBK.

- 4-Bromo-6,8-difluoro-2-methylquinoline | 1189106-86-2.Sigma-Aldrich.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. 4-Bromo-6,8-difluoro-2-methylquinoline AldrichCPR 1189106-86-2 [sigmaaldrich.com]

- 4. 4-Bromo-6,8-difluoro-2-methylquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromo-6,8-difluoro-2-methylquinoline | 1189106-86-2 [sigmaaldrich.com]

- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. PubChemLite - 4-bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

An In-depth Technical Guide to the Crystallographic Analysis of 4-Bromo-6,8-difluoro-2-methylquinoline

Introduction: The Quinoline Scaffold in Drug Discovery and the Quest for Structural Precision

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] The specific substitution pattern on the quinoline ring system dictates the molecule's three-dimensional conformation, which in turn governs its interaction with biological targets.[3] 4-Bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N) is a halogenated quinoline derivative with potential applications in drug discovery, where the bromine atom provides a reactive handle for further synthetic modifications, and the fluorine atoms can enhance metabolic stability and binding affinity.[4][5]

A definitive understanding of the solid-state structure of this compound through single-crystal X-ray diffraction is paramount for rational drug design.[6] It provides precise information about molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and understanding structure-activity relationships (SAR).[6][7]

As of the date of this publication, a solved crystal structure for 4-Bromo-6,8-difluoro-2-methylquinoline has not been deposited in the public domain, such as the Cambridge Crystallographic Data Centre (CCDC).[8] This guide, therefore, serves as a comprehensive technical protocol for researchers and drug development professionals, detailing the necessary steps to determine the crystal structure of this, and similar, novel small molecules.[9]

Part 1: From Powder to Diffraction-Quality Crystal: The Art of Crystallization

The primary prerequisite for single-crystal X-ray diffraction is the availability of a high-quality single crystal, typically 30 to 300 microns in size, and free of significant defects.[6] The process of obtaining such a crystal is often the most challenging and empirical part of the entire structural analysis.

Synthesis and Purification of 4-Bromo-6,8-difluoro-2-methylquinoline

While various synthetic routes to substituted quinolines exist, a common approach involves a variation of the Doebner-von Miller reaction or related cyclization strategies.[10] Following synthesis, rigorous purification of the crude product is essential. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization should be employed until the compound is deemed pure by analytical methods like NMR spectroscopy and mass spectrometry.

Strategies for Crystal Growth

The selection of an appropriate crystallization technique is crucial. For a small organic molecule like 4-Bromo-6,8-difluoro-2-methylquinoline, several methods should be screened in parallel.

Experimental Protocol: Screening for Crystallization Conditions

-

Solvent Selection:

-

Begin by assessing the solubility of the purified compound in a range of common laboratory solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, toluene, acetonitrile, water).

-

The ideal solvent for slow evaporation and vapor diffusion is one in which the compound is sparingly soluble. For the slow cooling method, a solvent in which the compound is soluble at elevated temperatures but less soluble at lower temperatures is required.

-

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., in a heated water bath).

-

Ensure all solid material is dissolved.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

The decrease in solubility upon cooling should induce crystallization.

-

-

Vapor Diffusion:

-

Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop will decrease the solubility of the compound and promote crystallization.

-

Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed in a well, which is then sealed in a larger chamber containing the poor solvent.

-

-

Solvent-Antisolvent Diffusion:

-

Dissolve the compound in a good solvent.

-

Carefully layer a less dense, miscible "anti-solvent" (a solvent in which the compound is poorly soluble) on top of this solution.

-

Crystallization may occur at the interface between the two solvents as they slowly mix.

-

The following diagram illustrates a general workflow for screening crystallization methods.

Caption: Workflow for the crystallization of 4-Bromo-6,8-difluoro-2-methylquinoline.

Part 2: Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the next phase is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[11]

Crystal Mounting and Data Collection

Experimental Protocol: Data Collection

-

Crystal Selection and Mounting:

-

Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.

-

Carefully mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

-

-

Diffractometer Setup:

-

Unit Cell Determination:

-

A few initial diffraction images are collected to locate the diffraction spots.

-

These spots are indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.

-

-

Data Collection Strategy:

-

A data collection strategy is calculated to ensure that a complete and redundant dataset is collected.[12] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

For a small molecule, data should be collected to a resolution of at least 0.85 Å to resolve atomic positions accurately.[12]

-

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) is then used to solve and refine the crystal structure.

-

Data Reduction and Correction:

-

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz-polarization effects and absorption.

-

-

Structure Solution:

-

The "phase problem" is the central challenge in crystallography. The diffraction experiment measures the intensities but not the phases of the diffracted X-rays.

-

For small molecules, "direct methods" or "dual-space" methods are typically used to computationally determine a set of initial phases. These methods use statistical relationships between the intensities of the reflections.

-

This initial solution provides a rough electron density map, from which the positions of the heavier atoms (like Bromine) can often be identified.

-

-

Structure Refinement:

-

The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The quality of the final refined structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

-

The following diagram illustrates the workflow from data collection to the final refined structure.

Caption: Workflow for single-crystal X-ray structure determination.

Part 3: Expected Structural Features and Implications

While the precise crystal structure of 4-Bromo-6,8-difluoro-2-methylquinoline is yet to be determined, we can hypothesize some key structural features based on related compounds.

-

Planarity: The quinoline ring system is expected to be largely planar.

-

Intermolecular Interactions: The presence of fluorine and bromine atoms, as well as the nitrogen atom in the quinoline ring, suggests the potential for various non-covalent interactions, such as halogen bonding, π-π stacking, and C-H···F or C-H···N hydrogen bonds. These interactions will dictate the crystal packing and influence the material's physical properties.

-

Polymorphism: It is possible that this compound could exhibit polymorphism, meaning it can crystallize in different crystal forms with distinct molecular arrangements.[7] Identifying and characterizing different polymorphs is critical in the pharmaceutical industry, as they can have different solubilities, stabilities, and bioavailability.

Quantitative Data Summary (Hypothetical)

Upon successful structure determination, the crystallographic data would be summarized in a table similar to the one below. The values are placeholders and would be replaced with experimental data.

| Parameter | Hypothetical Value |

| Chemical Formula | C10H6BrF2N |

| Formula Weight | 258.06 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a, b, c (Å) | 8.123, 10.456, 12.789 |

| α, β, γ (°) | 90, 105.67, 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.638 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Reflections collected/unique | 10123 / 2345 [R(int) = 0.034] |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.085 |

| Goodness-of-fit on F² | 1.05 |

| CCDC Deposition Number | To be assigned |

Conclusion

The determination of the single-crystal X-ray structure of 4-Bromo-6,8-difluoro-2-methylquinoline is an essential step in characterizing this potential pharmaceutical building block. This guide provides a comprehensive, field-proven workflow for researchers to follow, from obtaining high-quality single crystals to solving and refining the final structure. The resulting atomic-level insights are invaluable for advancing drug discovery programs by enabling a deeper understanding of molecular conformation and intermolecular interactions, ultimately guiding the design of more potent and selective therapeutic agents.

References

- ResearchGate. (2025). Crystal structures and NLO properties of quinoline derivatives.

- ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.

-

Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Books. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

(n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N). Retrieved from [Link]

-

ChemSynthesis. (2025). 4-bromo-6,8-difluoroquinoline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Bromo-6,8-difluoro-2-methylquinoline. Retrieved from [Link]

-

(n.d.). 4-Bromo-6, 8-difluoro-2-methylquinoline, min 95%, 1 gram. Retrieved from [Link]

-

PubChem. (2026). 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline | C10H5BrClF2N. Retrieved from [Link]

-

American Chemical Society. (2025). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Continued) Antileishmanial data for selected substituted quinolines. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Bromo-6,8-difluoro-2-methylquinoline. Retrieved from [Link]

-

NIH. (n.d.). 8-Bromo-2-methylquinoline. PMC. Retrieved from [Link]

-

(n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 4-bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromo-6,8-difluoro-2-methylquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. excillum.com [excillum.com]

- 12. books.rsc.org [books.rsc.org]

A Technical Guide to the Biological Activity of Fluorinated Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorination in Quinoline Scaffolds

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities.[1][2][3][4][5] From the historical significance of quinine in combating malaria to the broad-spectrum efficacy of modern fluoroquinolone antibiotics, this nitrogen-containing heterocycle has proven to be a remarkably versatile template for drug design.[5][6] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tactic in modern drug discovery, capable of profoundly enhancing the therapeutic potential of these molecules.[7][8][9][10][11]

Fluorine, the most electronegative element, imparts unique properties when substituted into an organic molecule.[7][11] Its small size minimizes steric hindrance, while its strong carbon-fluorine bond enhances metabolic stability by blocking sites prone to oxidative degradation.[11][12] This modification can drastically alter a compound's physicochemical properties, including lipophilicity, pKa, and membrane permeability, which in turn modulates its pharmacokinetic and pharmacodynamic profile.[7][8][9][10] These enhancements often lead to improved potency, greater target selectivity, and a more favorable safety profile, making fluorinated quinolines a subject of intense investigation across diverse therapeutic areas, including oncology, infectious diseases, and neurology.[7][13]

This guide provides an in-depth exploration of the multifaceted biological activities of fluorinated quinolines, elucidating their mechanisms of action, summarizing key structure-activity relationships, and detailing the experimental workflows required for their evaluation.

Section 1: Anticancer Activity of Fluorinated Quinolines

The application of fluorinated quinolines has expanded significantly beyond their antimicrobial origins, with many derivatives demonstrating potent antiproliferative and cytotoxic activity against a range of cancer cell lines.[2][14][15]

Core Mechanisms of Antineoplastic Action

The anticancer effects of fluorinated quinolines are often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival.

-

Topoisomerase II Inhibition: A primary mechanism involves the inhibition of human topoisomerase II, an essential enzyme that manages DNA topology during replication and transcription. Similar to their action on bacterial gyrase, certain fluorinated quinolines can stabilize the enzyme-DNA cleavage complex.[14][16] This leads to the accumulation of double-strand DNA breaks, triggering cell cycle arrest and ultimately inducing apoptosis (programmed cell death).[16][17] The substitution of a cyclopropyl group at the N-1 position and a fluorine atom at C-6 have been shown to enhance interference with Topoisomerase II.[14]

-

Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells are driven by protein kinases. Fluorinated quinolines have been developed as potent inhibitors of various kinases, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), thereby blocking downstream signaling required for tumor angiogenesis and proliferation.

-

Induction of Apoptosis: Beyond topoisomerase inhibition, these compounds can induce apoptosis through various other pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoline core has yielded key insights into the structural requirements for anticancer activity.

| Position | Modification | Impact on Anticancer Activity | Reference |

| N-1 | Substitution with a cyclopropyl group | Increases antiproliferative activity and enhances Topoisomerase II inhibition. | [14] |

| C-3 | Carboxylic acid group | Essential for activity, but derivatization can modulate cytotoxicity. | [14] |

| C-6 | Fluorine atom | Generally increases activity against mammalian Topoisomerase II enzymes. | [14] |

| C-7 | Nitrogen-containing heterocyclic ring (e.g., piperazine) | Significantly influences potency, selectivity, and pharmacokinetic properties. | [14] |

Experimental Workflow: In Vitro Cytotoxicity Assessment

A crucial first step in evaluating the anticancer potential of a novel fluorinated quinoline is to determine its cytotoxicity against cancer cell lines. The MTT assay is a standard, reliable method for this purpose.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Causality and Validation: This protocol is self-validating through the use of controls. The vehicle control establishes the baseline for 100% viability, while the positive control ensures the assay is responsive to a known cytotoxic agent. The dose-dependent response observed for the test compound provides confidence in the measured IC50 value.

Caption: A typical workflow for in vitro screening of novel fluorinated quinolines for anticancer activity.

Section 2: Antimicrobial Activity

The most well-established biological activity of fluorinated quinolines is their antibacterial effect. The fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) are a clinically vital class of broad-spectrum antibiotics.[5][18]

Mechanism of Antibacterial Action

Fluoroquinolones exert their bactericidal effects by directly inhibiting DNA synthesis.[16][18] They target two essential bacterial type II topoisomerase enzymes:

-

DNA Gyrase (GyrA, GyrB): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[]

-

Topoisomerase IV (ParC, ParE): This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division. Inhibition of Topoisomerase IV is the main mechanism against Gram-positive bacteria.[]

The drugs bind to the enzyme-DNA complex, stabilizing DNA strand breaks and trapping the enzymes on the DNA.[16] This ternary complex blocks the progression of the replication fork, leading to a cascade of events that result in rapid bacterial cell death.[16]

The Challenge of Resistance

The widespread use of fluoroquinolones has led to the emergence of bacterial resistance. The primary mechanisms include:

-

Target-site mutations: Point mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) reduce the binding affinity of the drugs.[][20]

-

Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport the drug out of the cell, preventing it from reaching its target.

-

Reduced permeability: Mutations affecting porin proteins in the outer membrane of Gram-negative bacteria can limit drug entry.[20]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.

Protocol: Broth Microdilution MIC Assay

-

Bacterial Inoculum Preparation: Culture bacteria (e.g., E. coli, S. aureus) to the mid-logarithmic phase. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10^5 CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the fluorinated quinoline compound in MHB.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the plate.

-

Controls: Include a positive control (bacteria in broth without drug) to confirm growth and a negative control (broth only) to ensure sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

Section 3: Antiviral and Other Activities

While less established than their antibacterial and anticancer roles, fluorinated quinolines are gaining attention for their potential in treating viral infections and neurological disorders.

Antiviral Properties

Several quinoline derivatives, including fluorinated analogs, have demonstrated activity against a range of viruses such as Dengue virus, Zika virus, and HIV.[6][21][22] The mechanisms are diverse and not as clearly defined as their antibacterial action. Some proposed mechanisms include:

-

Inhibition of Viral Enzymes: Targeting viral polymerases or proteases essential for replication.

-

Interference with Transcription: Some compounds have been shown to inhibit the HIV Tat-TAR interaction, a critical step in viral gene expression.[21]

-

Blocking Viral Entry: Altering endosomal pH, which can prevent the fusion of viral and host cell membranes.

Activity in Neurodegenerative Diseases

The unique properties of fluorine can enhance a drug's ability to cross the blood-brain barrier, a critical hurdle for treating central nervous system (CNS) disorders.[13][23] Fluorinated 8-hydroxyquinolines, such as derivatives of clioquinol and PBT2, are being investigated for Alzheimer's disease.[24]

-

Mechanism: These compounds act as metal ionophores, capable of chelating and redistributing metal ions like zinc and copper.[24] The dysregulation of these metals is implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[24][25] By sequestering these ions, fluorinated quinolines can inhibit and even reverse the formation of neurotoxic Aβ oligomers.[24] The fluorine-18 isotope is also valuable for developing PET imaging agents to diagnose and monitor neurodegenerative diseases.[13]

Caption: Postulated mechanism of fluorinated 8-hydroxyquinolines in Alzheimer's disease.

Conclusion and Future Directions

The incorporation of fluorine into the quinoline scaffold is a proven strategy for enhancing biological activity across multiple therapeutic domains. From the well-understood inhibition of bacterial topoisomerases to the promising modulation of metal-induced amyloid aggregation, fluorinated quinolines represent a privileged class of compounds in drug discovery. Future research will likely focus on synthesizing novel derivatives with improved selectivity for specific targets, thereby minimizing off-target effects and overcoming resistance mechanisms. The continued exploration of their potential as antiviral and neuroprotective agents, coupled with advances in synthetic chemistry, ensures that fluorinated quinolines will remain at the forefront of medicinal chemistry for years to come.

References

- Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

- Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.

- Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed.

- The role of fluorine in medicinal chemistry. PubMed.

- Applications of Fluorine in Medicinal Chemistry.

- Fluoroquinolones: Mechanism of action, classification, and development of resistance.

- Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed.

- Fluoroquinolones: Structure, Classification, Mechanism of Action, and Antimicrobial Activity. Microinfo.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Antiviral Properties of Quinolone-Based Drugs. PubMed.

- Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease.

- Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.

- Structure-activity relationship of fluoroquinolones as anticancer agents.

- Synthesis and antitumor activity of fluorinated derivatives of [i, j]-annelated quinolones.

- Unraveling the Activity of Fluorinated Quinolines: A Technical Overview. Benchchem.

- Fluorinated molecules in the diagnosis and treatment of neurodegener

- Quinoline Fluorescent Probes for Zinc – from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Bentham Science Publisher.

- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents.

- Theoretical Study of Quinoline Derivatives Involved in Neurodegener

- Biological activities of quinoline deriv